2-tert-Butylcyclohexanone

Stereoselective Synthesis Drug Metabolism Chiral Chemistry

2-tert-Butylcyclohexanone is a cyclic ketone with a bulky tert-butyl substituent at the 2-position of the cyclohexane ring. This molecular architecture confers significant steric hindrance and conformational rigidity, which directly governs its physicochemical behavior and its selectivity in chemical reactions.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1728-46-7
Cat. No. B158629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylcyclohexanone
CAS1728-46-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCCC1=O
InChIInChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3
InChIKeyZRYDPLOWJSFQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butylcyclohexanone (CAS 1728-46-7) Technical Grade and Properties for Industrial and Research Procurement


2-tert-Butylcyclohexanone is a cyclic ketone with a bulky tert-butyl substituent at the 2-position of the cyclohexane ring. This molecular architecture confers significant steric hindrance and conformational rigidity, which directly governs its physicochemical behavior and its selectivity in chemical reactions [1]. The compound is commercially available at 97% purity and is characterized by its density (0.896 g/mL at 25 °C) and refractive index (n20/D 1.457) . As a high-production volume fragrance ingredient, its safety profile has been comprehensively assessed by the Research Institute for Fragrance Materials (RIFM), with a worldwide use volume of 0.1–1 metric ton per year [2].

Why 2-tert-Butylcyclohexanone (CAS 1728-46-7) Cannot Be Substituted with Generic Cyclohexanones in Critical Applications


The performance of 2-tert-butylcyclohexanone in stereoselective syntheses, pharmaceutical formulation, and fragrance applications is not shared by its close structural analogs, including the isomeric 4-tert-butylcyclohexanone or simpler alkylcyclohexanones. The specific 2-position of the bulky tert-butyl group creates a unique steric and electronic environment around the carbonyl, which fundamentally alters the diastereoselectivity of nucleophilic additions and reductions compared to its 4-substituted isomer or unsubstituted cyclohexanone [1]. Substituting this compound with a generic or cheaper alternative would directly compromise the stereochemical outcome of a synthesis, the efficacy of a drug delivery system, or the olfactory profile of a fragrance formulation [2]. The following quantitative evidence provides the basis for this conclusion.

Quantitative Evidence Guide for 2-tert-Butylcyclohexanone (CAS 1728-46-7): Superior Performance vs. Analogs in Stereoselectivity and Drug Delivery


Superior Diastereoselectivity in Metabolic Reduction: 2-tert-Butylcyclohexanone vs. 4-tert-Butylcyclohexanone

In vivo metabolic studies in rabbits demonstrate a complete reversal of diastereoselectivity between 2-tert-butylcyclohexanone and its 4-tert-butyl isomer. 2-tert-Butylcyclohexanone is reduced primarily to the cis-alcohol, whereas 4-tert-butylcyclohexanone is reduced mainly to the trans-alcohol [1].

Stereoselective Synthesis Drug Metabolism Chiral Chemistry

Markedly Enhanced Drug Absorption: 2-tert-Butylcyclohexanone vs. 4-tert-Butylcyclohexanone and 2,6-Dimethylcyclohexanone

In a direct comparison of percutaneous absorption enhancers, 2-tert-butylcyclohexanone demonstrated a markedly higher effect than both 4-tert-butylcyclohexanone and 2,6-dimethylcyclohexanone in promoting the absorption of ketoprofen and indomethacin from gel ointments in rats [1].

Transdermal Drug Delivery Permeation Enhancement Pharmaceutical Excipients

Divergent Equilibrium Product Distribution in Hydrogenation: 2-tert-Butylcyclohexanone vs. Incremental Calculations

The thermodynamic equilibrium for the hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol, with 2-tert-butylcyclohexanone as an intermediate, was found to favor the cis-isomer (>50%), contradicting incremental calculations that predicted a >90% trans-isomer fraction [1].

Catalytic Hydrogenation Thermodynamic Equilibrium Process Chemistry

Defined Olfactory Profile: 2-tert-Butylcyclohexanone vs. Unsubstituted Cyclohexanone

2-tert-Butylcyclohexanone, known commercially as Verdone, possesses a powerful woody, camphoraceous odor profile, which is distinct from the simple, less intense odor of unsubstituted cyclohexanone . This specific olfactory characteristic is critical for its use as a fragrance ingredient.

Fragrance Chemistry Olfactory Evaluation Consumer Product Formulation

Physical Property Differences: 2-tert-Butylcyclohexanone vs. 2-sec-Butylcyclohexanone

The physical properties of 2-tert-butylcyclohexanone differ from its sec-butyl isomer, impacting its behavior in formulation and processing. 2-tert-Butylcyclohexanone has a density of 0.896 g/mL and a boiling point of 62.5 °C at 4 mmHg, whereas 2-sec-butylcyclohexanone has a slightly higher density of 0.915 g/mL and a boiling point of 76–78 °C at 1.07 kPa .

Physicochemical Properties Formulation Science Analytical Chemistry

Key Application Scenarios for 2-tert-Butylcyclohexanone (CAS 1728-46-7) Driven by Quantitative Differentiation


Stereoselective Synthesis of Chiral 2-tert-Butylcyclohexanol

Procurement for the specific synthesis of cis-2-tert-butylcyclohexanol. 2-tert-Butylcyclohexanone is the preferred starting material when the goal is to produce the cis-alcohol, as its in vivo and in vitro reduction pathways favor the cis-isomer, unlike the 4-tert-butyl isomer which yields the trans-alcohol [1]. This stereochemical control is crucial for the production of specific fragrance and pharmaceutical intermediates.

Pharmaceutical Formulation for Enhanced Percutaneous Absorption

Use as a penetration enhancer in transdermal drug delivery systems. Formulators should select 2-tert-butylcyclohexanone over other cyclohexanone derivatives (e.g., 4-tert-butyl or 2,6-dimethyl) to achieve a markedly higher and more effective increase in the percutaneous absorption of active pharmaceutical ingredients like ketoprofen and indomethacin, as demonstrated in direct comparative studies [2].

High-Performance Fragrance and Aroma Chemical Development

Sourcing for fragrance compounding and fine fragrance applications. 2-tert-Butylcyclohexanone (Verdone) is uniquely valued for its powerful woody-camphoraceous odor profile with high intensity and consistency, making it irreplaceable for achieving specific olfactory notes in perfumes, soaps, and detergents. Its performance in these applications is not replicable by simpler or other isomeric cyclohexanones .

Mechanistic Studies of Steric Effects in Carbonyl Chemistry

Use as a model substrate in academic and industrial research. The compound's well-defined and quantifiable deviation from predicted thermodynamic behavior (e.g., in hydrogenation equilibria [3]) makes it a valuable probe for investigating steric and conformational effects on reaction kinetics and selectivity.

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